molecular formula C21H23ClN2O4 B5217511 N-(2-chlorophenyl)-1-(3,5-dimethoxybenzoyl)-4-piperidinecarboxamide

N-(2-chlorophenyl)-1-(3,5-dimethoxybenzoyl)-4-piperidinecarboxamide

Cat. No. B5217511
M. Wt: 402.9 g/mol
InChI Key: HVEZQFDCPIMJCJ-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-1-(3,5-dimethoxybenzoyl)-4-piperidinecarboxamide, also known as CPCA, is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in various fields. CPCA is a piperidine derivative that has been synthesized through various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Scientific Research Applications

N-(2-chlorophenyl)-1-(3,5-dimethoxybenzoyl)-4-piperidinecarboxamide has been studied extensively for its potential applications in various fields. One of the most promising applications of this compound is in the field of neuroscience, where it has been shown to act as a potent and selective inhibitor of the dopamine transporter. This makes this compound a potential tool for studying the role of dopamine in various neurological disorders, including Parkinson's disease and addiction.
In addition to its applications in neuroscience, this compound has also been studied for its potential applications in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. This makes this compound a potential candidate for the development of new cancer therapies.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-1-(3,5-dimethoxybenzoyl)-4-piperidinecarboxamide involves its ability to inhibit the dopamine transporter, which is responsible for the reuptake of dopamine from the synapse. By inhibiting the dopamine transporter, this compound increases the concentration of dopamine in the synapse, leading to increased dopamine signaling. This has been shown to have various effects on the brain, including increased locomotor activity and reward-seeking behavior.
Biochemical and Physiological Effects:
In addition to its effects on the brain, this compound has also been shown to have various biochemical and physiological effects. It has been shown to increase the release of various neurotransmitters, including dopamine, norepinephrine, and serotonin. This has been attributed to its ability to inhibit the reuptake of these neurotransmitters from the synapse.

Advantages and Limitations for Lab Experiments

N-(2-chlorophenyl)-1-(3,5-dimethoxybenzoyl)-4-piperidinecarboxamide has several advantages for lab experiments, including its high potency and selectivity for the dopamine transporter. However, it also has several limitations, including its potential for toxicity and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for the study of N-(2-chlorophenyl)-1-(3,5-dimethoxybenzoyl)-4-piperidinecarboxamide. One of the most promising directions is in the development of new therapies for neurological disorders, including Parkinson's disease and addiction. This compound may also have potential applications in the development of new cancer therapies. Additionally, further studies are needed to better understand the mechanism of action and biochemical and physiological effects of this compound, as well as its potential for toxicity and side effects.

Synthesis Methods

N-(2-chlorophenyl)-1-(3,5-dimethoxybenzoyl)-4-piperidinecarboxamide can be synthesized through various methods, including the reaction of 2-chlorobenzoyl chloride with 3,5-dimethoxyaniline, followed by the reaction of the resulting product with piperidine and then with carboxylic acid. Another method involves the reaction of 3,5-dimethoxybenzoic acid with thionyl chloride, followed by the reaction of the resulting product with 2-chloroaniline and piperidine. Both methods have been used to synthesize this compound with high yields and purity.

properties

IUPAC Name

N-(2-chlorophenyl)-1-(3,5-dimethoxybenzoyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN2O4/c1-27-16-11-15(12-17(13-16)28-2)21(26)24-9-7-14(8-10-24)20(25)23-19-6-4-3-5-18(19)22/h3-6,11-14H,7-10H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVEZQFDCPIMJCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)N2CCC(CC2)C(=O)NC3=CC=CC=C3Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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